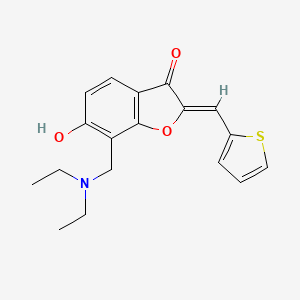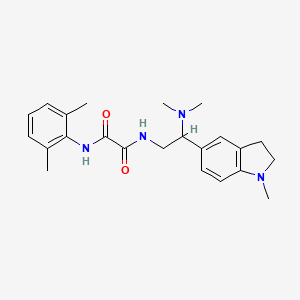
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . Given the structural complexity of our compound, it could be hypothesized that it may interact with viral proteins, potentially inhibiting viral replication.
Anti-inflammatory Properties
The indole nucleus is known to possess anti-inflammatory capabilities. Research applications could involve the development of new anti-inflammatory drugs, where the compound’s efficacy and mechanism of action can be studied in various models of inflammation .
Anticancer Research
Indole derivatives are often explored for their anticancer potential. The compound could be used in cancer research to study its cytotoxic effects on different cancer cell lines, understand its interaction with cellular pathways, and evaluate its potential as a chemotherapeutic agent .
Antioxidant Studies
The indole scaffold is associated with antioxidant activity. This compound could be applied in research to explore its ability to neutralize free radicals and protect against oxidative stress, which is a factor in many diseases .
Antimicrobial and Antitubercular Applications
Indole derivatives have shown promise as antimicrobial and antitubercular agents. The compound could be investigated for its effectiveness against various bacterial strains, including drug-resistant tuberculosis .
Antidiabetic and Antimalarial Research
The indole core structure has been linked to antidiabetic and antimalarial activities. Scientific research could focus on the compound’s potential use in treating diabetes and malaria, studying its impact on relevant biological targets .
Anticholinesterase Activity
Research into neurodegenerative diseases like Alzheimer’s could benefit from exploring the anticholinesterase activity of indole derivatives. The compound could be analyzed for its ability to inhibit enzymes like acetylcholinesterase, which is a therapeutic target in Alzheimer’s disease management .
Plant Hormone Research
Indole-3-acetic acid, a derivative of indole, is a plant hormone. The compound could be used in agricultural research to study its effects on plant growth and development, possibly leading to applications in enhancing crop yields .
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2,6-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-15-7-6-8-16(2)21(15)25-23(29)22(28)24-14-20(26(3)4)17-9-10-19-18(13-17)11-12-27(19)5/h6-10,13,20H,11-12,14H2,1-5H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLXTKRZDZGGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B2875722.png)


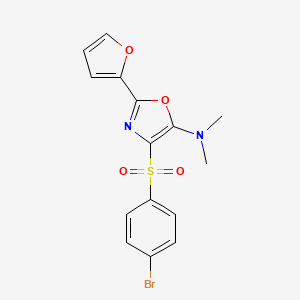
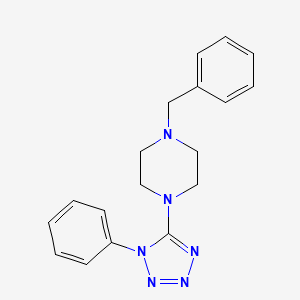
![2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)
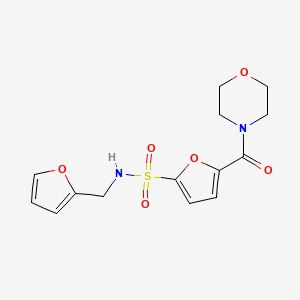
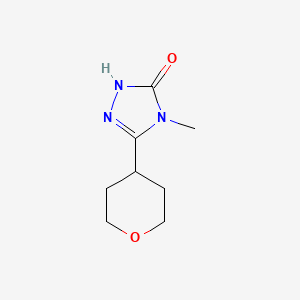
![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2875734.png)
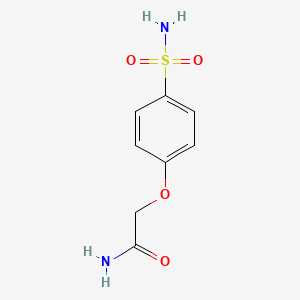

![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)
![6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide](/img/structure/B2875740.png)
